molecular formula C14H13N3O3S B2723096 N-[5-[(3-nitrophenyl)methyl]-1,3-thiazol-2-yl]cyclopropanecarboxamide CAS No. 879819-49-5

N-[5-[(3-nitrophenyl)methyl]-1,3-thiazol-2-yl]cyclopropanecarboxamide

Cat. No. B2723096
CAS RN: 879819-49-5
M. Wt: 303.34
InChI Key: BVJPSCLQRRFZAQ-UHFFFAOYSA-N
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Description

N-[5-[(3-nitrophenyl)methyl]-1,3-thiazol-2-yl]cyclopropanecarboxamide, also known as NTBC, is a synthetic compound that has been extensively studied for its potential applications in scientific research. NTBC is a potent inhibitor of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), which is involved in the biosynthesis of tyrosine and phenylalanine. NTBC has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in a wide range of fields.

Scientific Research Applications

Mechanistic Probes in Nitrosation Reactions

N-cyclopropyl-N-alkylanilines, akin to the structure of N-[5-[(3-nitrophenyl)methyl]-1,3-thiazol-2-yl]cyclopropanecarboxamide, have been synthesized and studied for their reactions with nitrous acid. These compounds exhibit rapid reactions producing N-alkyl-N-nitrosoaniline by specific cleavage of the cyclopropyl group from nitrogen. This selective cleavage supports a mechanism involving the formation of an amine radical cation, followed by rapid cyclopropyl ring opening. Such studies underscore the compound's utility in understanding reaction mechanisms involving cyclopropyl groups and nitroso compounds (Loeppky & Elomari, 2000).

Antitumor Agents

Derivatives designed from the core structure of this compound, such as 2,6-dichloro-N-[2-(cyclopropanecarbonylamino)benzothiazol-6-yl]benzamide, have shown significant antitumor activities. These compounds exhibit in vivo inhibitory effects on tumor growth, highlighting their potential as biologically stable antitumor agents without the need for a nitro group (Yoshida et al., 2005).

Lewis Acid-Catalyzed Ring-Opening Reactions

The compound's framework has been applied in the Lewis acid-catalyzed ring-opening of activated cyclopropanes with amine nucleophiles. This methodology, preserving enantiomeric purity, facilitates the synthesis of valuable pharmaceutical intermediates, including serotonin/norepinephrine reuptake inhibitors. Such applications demonstrate the compound's role in enabling synthetic routes to complex molecules (Lifchits & Charette, 2008).

properties

IUPAC Name

N-[5-[(3-nitrophenyl)methyl]-1,3-thiazol-2-yl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O3S/c18-13(10-4-5-10)16-14-15-8-12(21-14)7-9-2-1-3-11(6-9)17(19)20/h1-3,6,8,10H,4-5,7H2,(H,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVJPSCLQRRFZAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC2=NC=C(S2)CC3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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